![molecular formula C11H15N B3057978 N-[(4-methylphenyl)methyl]prop-2-en-1-amine CAS No. 86926-54-7](/img/structure/B3057978.png)
N-[(4-methylphenyl)methyl]prop-2-en-1-amine
Overview
Description
N-[(4-methylphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Biological Activity
N-[(4-methylphenyl)methyl]prop-2-en-1-amine, also known as a derivative of amphetamines, has garnered interest in the fields of medicinal chemistry and pharmacology. This compound presents a unique structure that influences its biological activities, particularly in relation to neurotransmitter modulation and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 161.24 g/mol
- CAS Number : 86926-54-7
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of monoamine oxidases (MAOs), which play a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound exhibits:
- Aliphatic Amine Oxidase Activity : Catalyzes the oxidative deamination of primary and secondary amines, influencing neurotransmitter levels .
- Potential Neuroprotective Effects : By modulating neurotransmitter degradation, it may offer neuroprotective benefits in conditions like Parkinson's disease .
Antitumor Activity
Recent studies have indicated that structural analogs of this compound exhibit promising antitumor properties. For example:
- Inhibition of Tumor Growth : Certain derivatives have shown IC values in the nanomolar range against various cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of specific bacterial strains. Further research is needed to elucidate these effects and their mechanisms.
Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on dopamine levels in rat models. Results indicated a significant increase in dopamine concentrations following administration, suggesting its potential as a treatment for dopamine-related disorders .
Study 2: Anticancer Efficacy
In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in human cancer cell lines (e.g., HCT116 colon cancer cells). The most active compounds showed IC values below 1 µM, indicating strong antiproliferative effects .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profile of this compound relative to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[4-Methoxyphenyl]methylprop-2-en-1-amine | Methoxy group substitution | Moderate neuroactivity |
N-[4-Chlorophenyl]methylprop-2-en-1-amine | Chlorine substitution | Enhanced anticancer properties |
N-[4-Bromophenyl]methylprop-2-en-1-amines | Bromine substitution | Potential for increased lipophilicity |
N-[4-Methylphenyl]methylprop-2-en-1-amine stands out due to its specific combination of functional groups that may enhance its therapeutic potential compared to other derivatives .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]prop-2-en-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUULPKRGUFODM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405914 | |
Record name | N-[(4-methylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86926-54-7 | |
Record name | N-[(4-methylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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